molecular formula C3H11ClN2 B598561 1-Ethyl-2-methylhydrazine hydrochloride CAS No. 18247-20-6

1-Ethyl-2-methylhydrazine hydrochloride

Cat. No.: B598561
CAS No.: 18247-20-6
M. Wt: 110.585
InChI Key: HONYYXXFAYTUTJ-UHFFFAOYSA-N
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Description

1-Ethyl-2-methylhydrazine hydrochloride is an organic compound with the molecular formula C3H11ClN2 It is a derivative of hydrazine, characterized by the presence of an ethyl and a methyl group attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methylhydrazine hydrochloride can be synthesized through the alkylation of hydrazine derivatives. One common method involves the reaction of ethylhydrazine with methyl iodide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitrogen oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

    Oxidation: Nitrogen oxides and other oxidized nitrogen compounds.

    Reduction: Simpler hydrazine derivatives.

    Substitution: Various substituted hydrazine derivatives depending on the reagents used.

Scientific Research Applications

1-Ethyl-2-methylhydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other hydrazine derivatives.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-2-methylhydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic compounds. The pathways involved may include the formation of hydrazone intermediates and subsequent transformations.

Comparison with Similar Compounds

    1-Methyl-2-ethylhydrazine: Similar structure but with reversed positions of the ethyl and methyl groups.

    1,2-Dimethylhydrazine: Contains two methyl groups instead of an ethyl and a methyl group.

    1,2-Diethylhydrazine: Contains two ethyl groups instead of an ethyl and a methyl group.

Uniqueness: 1-Ethyl-2-methylhydrazine hydrochloride is unique due to its specific arrangement of the ethyl and methyl groups, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to different chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

1-ethyl-2-methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.ClH/c1-3-5-4-2;/h4-5H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONYYXXFAYTUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60714459
Record name 1-Ethyl-2-methylhydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60714459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18247-20-6
Record name NSC237649
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethyl-2-methylhydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60714459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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